

# An In-Depth Technical Guide to N-Phenethylbenzamide: Properties, Synthesis, and Biological Activities

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## Compound of Interest

Compound Name: *N*-Phenethylbenzamide

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## Abstract

**N-Phenethylbenzamide** is a chemical compound with growing interest in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its known biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this molecule.

## Physicochemical Properties

**N-Phenethylbenzamide** is a white solid organic compound.<sup>[1]</sup> Its core structure consists of a benzamide group attached to a phenethyl moiety. The key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>15</sub> NO	[1]
Molecular Weight	225.28 g/mol	[1]
Melting Point	115.0 to 119.0 °C	
Boiling Point	439.0 ± 24.0 °C (Predicted)	
Solubility	Soluble in Deuterated Chloroform. Insoluble in water; soluble in organic solvents such as ethanol and dichloromethane.	[1]
Appearance	White to light yellow powder/crystal	
pKa (Predicted)	14.56 ± 0.46	

## Experimental Protocols

### Synthesis of N-Phenethylbenzamide via Schotten-Baumann Reaction

A common and effective method for the synthesis of **N-Phenethylbenzamide** is the Schotten-Baumann reaction, which involves the acylation of phenethylamine with benzoyl chloride in the presence of a base.[2][3][4][5]

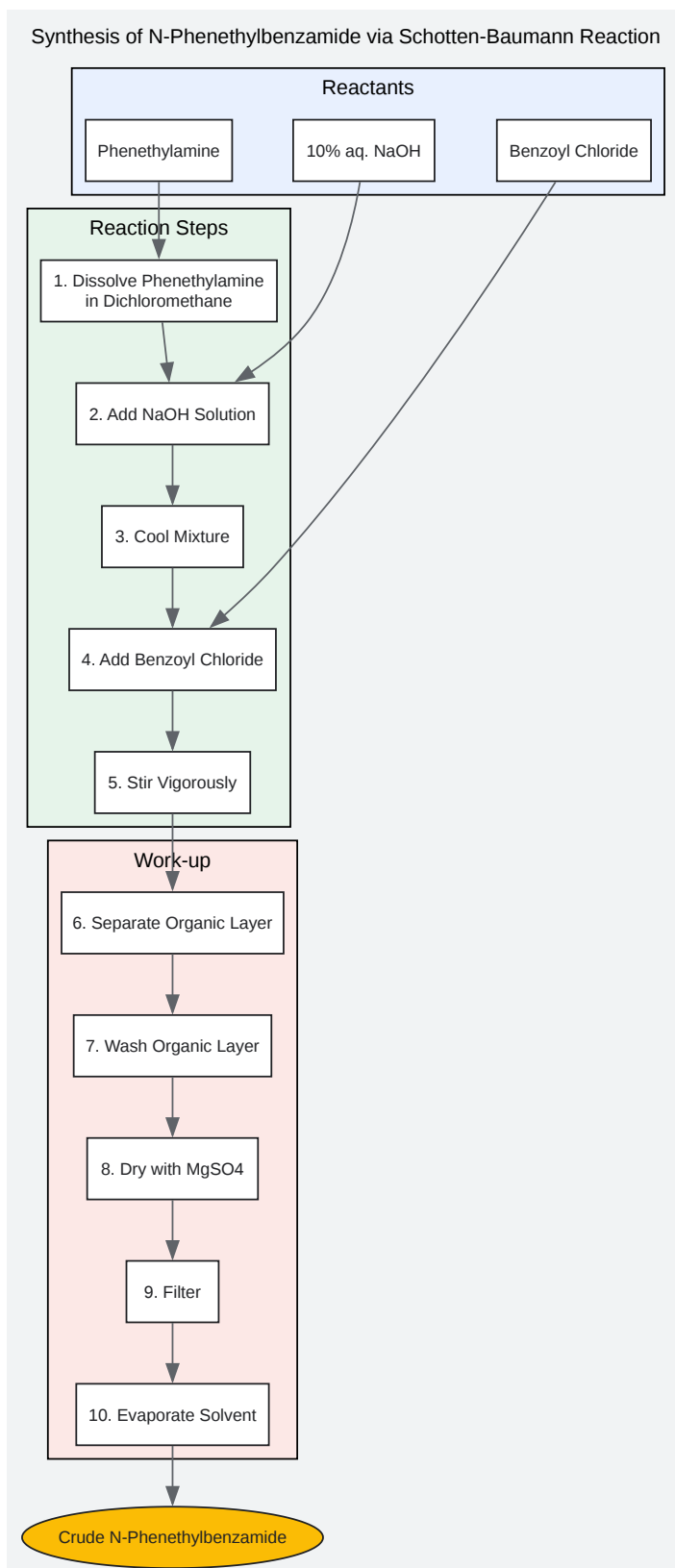
Materials:

- Phenethylamine
- Benzoyl chloride
- 10% aqueous sodium hydroxide (NaOH) solution
- Dichloromethane (DCM) or other suitable organic solvent

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or other drying agent
- Ethanol (for recrystallization)

Procedure:

- In a suitable reaction vessel, dissolve phenethylamine in dichloromethane.
- Add an equimolar amount of 10% aqueous sodium hydroxide solution to the mixture.
- Cool the mixture in an ice bath with stirring.
- Slowly add an equimolar amount of benzoyl chloride to the reaction mixture.
- Continue stirring vigorously for 15-30 minutes. The reaction is typically complete when the smell of benzoyl chloride is no longer apparent.<sup>[2]</sup>
- Separate the organic layer.
- Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the mixture to remove the drying agent.
- Remove the solvent under reduced pressure to yield the crude **N-Phenethylbenzamide**.



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Workflow for the synthesis of **N-Phenethylbenzamide**.

## Purification by Recrystallization

The crude **N-Phenethylbenzamide** can be purified by recrystallization from ethanol to obtain a crystalline solid.<sup>[2][6]</sup>

Materials:

- Crude **N-Phenethylbenzamide**
- Ethanol
- Deionized water (optional, as an anti-solvent)
- Heating apparatus (e.g., hot plate)
- Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

- Dissolve the crude **N-Phenethylbenzamide** in a minimal amount of hot ethanol.
- If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a short period.
- Filter the hot solution to remove any insoluble impurities and activated charcoal.
- Allow the filtrate to cool slowly to room temperature to induce crystallization. For improved yield, the flask can be subsequently placed in an ice bath.
- If crystallization is slow or incomplete, a small amount of a poor solvent (anti-solvent) like water can be added dropwise to the point of cloudiness, followed by gentle reheating until the solution is clear again, and then slow cooling.<sup>[7]</sup>
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold ethanol.
- Dry the crystals in a vacuum oven or air-dry to obtain pure **N-Phenethylbenzamide**.

## Spectral Data and Interpretation

### $^1\text{H}$ and $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR)

#### Spectroscopy

The structure of **N-Phenethylbenzamide** can be confirmed using  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy. The expected chemical shifts are detailed below.

$^1\text{H}$  NMR (Proton NMR):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.20-7.80	Multiplet	10H	Aromatic protons (from both phenyl rings)
~6.4 (broad)	Singlet	1H	N-H proton of the amide
~3.60	Quartet	2H	-CH <sub>2</sub> - group adjacent to the nitrogen
~2.90	Triplet	2H	-CH <sub>2</sub> - group adjacent to the phenyl ring

$^{13}\text{C}$  NMR (Carbon NMR):

Chemical Shift (ppm)	Assignment
~167.5	C=O (amide carbonyl)
~127-138	Aromatic carbons
~44.2	-CH <sub>2</sub> - group adjacent to the nitrogen
~35.5	-CH <sub>2</sub> - group adjacent to the phenyl ring

### Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in **N-Phenethylbenzamide**.

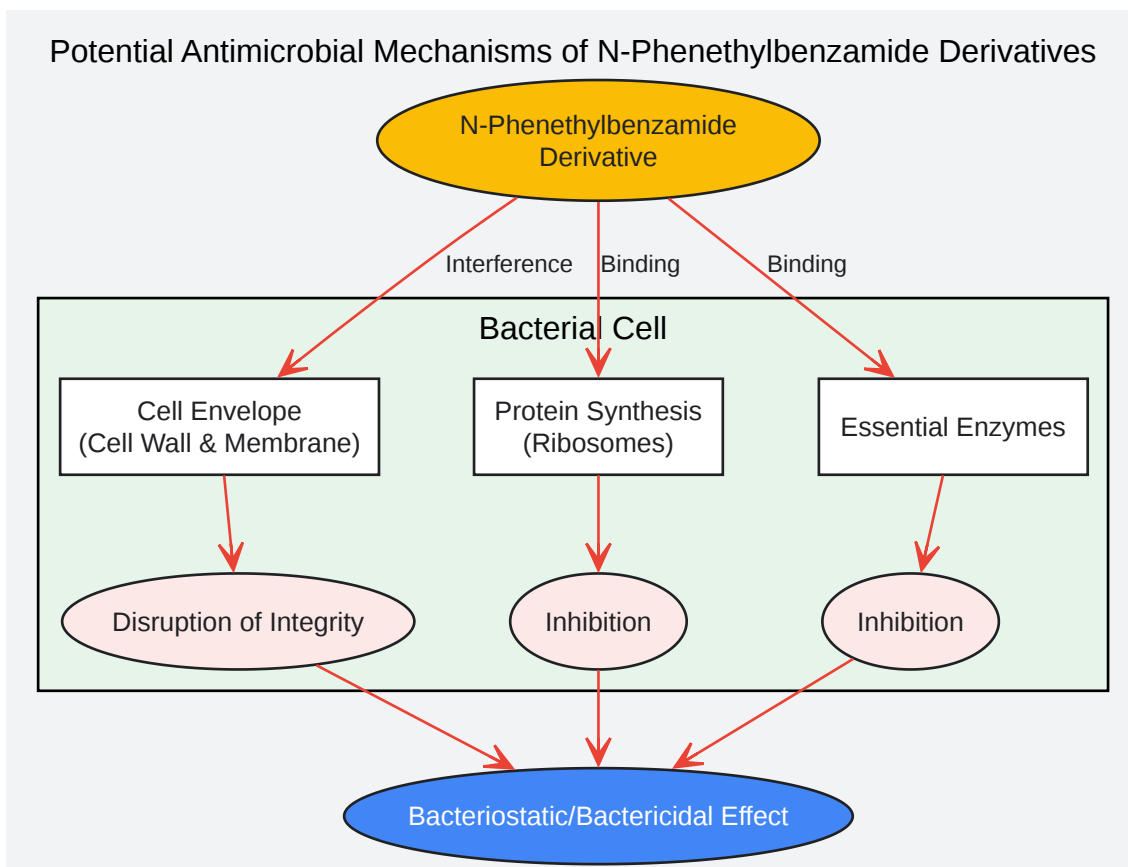
Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
~3300	N-H stretch	Amide
~3060	C-H stretch	Aromatic
~2930	C-H stretch	Aliphatic
~1630	C=O stretch	Amide (Amide I band)
~1540	N-H bend	Amide (Amide II band)
~1450, 1495	C=C stretch	Aromatic

## Biological Activities and Potential Signaling Pathways

**N-Phenethylbenzamide** and its derivatives have been reported to exhibit a range of biological activities, including antimicrobial and antioxidant properties.[\[1\]](#)

### Antimicrobial Activity

Derivatives of **N-Phenethylbenzamide** have shown potential as antimicrobial agents. While the precise mechanism of action is not fully elucidated for the parent compound, related benzamide derivatives are known to interfere with bacterial cellular processes.[\[8\]](#) One potential mechanism is the disruption of the bacterial cell envelope, which includes the cell wall and cell membrane.[\[5\]](#) Another possible mode of action is the inhibition of essential bacterial enzymes or interference with protein synthesis.[\[9\]](#)[\[10\]](#)



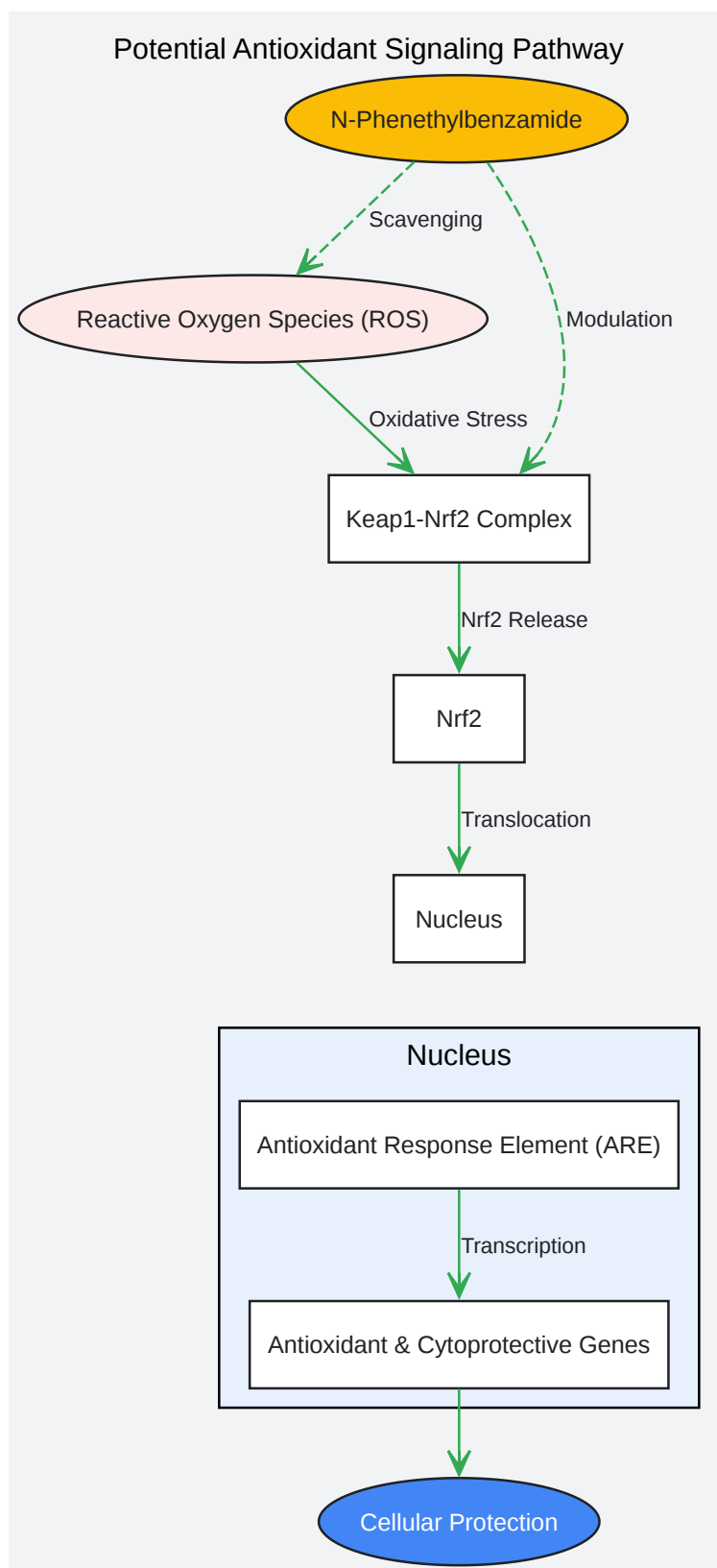
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*Hypothesized antimicrobial mechanisms.*

## Antioxidant Activity

**N-Phenethylbenzamide** has been reported to possess antioxidant activity.[1] While the specific signaling pathways are still under investigation, phenolic compounds and other aromatic amides are known to exert their antioxidant effects through various mechanisms. These include direct scavenging of reactive oxygen species (ROS) and modulation of cellular antioxidant pathways, such as the Nrf2-Keap1 pathway.[6][11] Activation of the Nrf2 pathway leads to the transcription of a battery of antioxidant and cytoprotective genes.[4]





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*Hypothesized antioxidant mechanism via Nrf2 pathway.*

## Conclusion

**N-Phenethylbenzamide** is a versatile molecule with well-defined physicochemical properties and established synthetic routes. Its potential biological activities, particularly as an antimicrobial and antioxidant agent, make it a compound of significant interest for further research and development. This technical guide provides a foundational understanding of **N-Phenethylbenzamide**, offering detailed protocols and data to aid scientists in their future investigations and applications of this promising compound.

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